molecular formula C34H40O14 B12296121 methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 79638-26-9

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B12296121
CAS No.: 79638-26-9
M. Wt: 672.7 g/mol
InChI Key: DXHXWEWNUURHDZ-UHFFFAOYSA-N
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Description

Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups and a tetracene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves multiple stepsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Scientific Research Applications

Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antioxidant and anti-inflammatory properties. In medicine, it is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other tetracene derivatives and flavonoids with hydroxyl groups. Examples include kaempferol, quercetin, and luteolin .

Uniqueness: What sets methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate apart is its unique combination of functional groups and structural features. This makes it a versatile compound with diverse applications in research and industry .

Biological Activity

Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate (commonly referred to as Tc-DE) is a complex tetracene derivative known for its unique structural characteristics and potential biological activities. This compound has garnered interest due to its photophysical properties and possible applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetracene backbone with multiple hydroxyl and methoxy groups that enhance its solubility and reactivity. Its molecular formula is C36H45NO14C_{36}H_{45}NO_{14}, and it exhibits significant fluorescence properties which are critical for its biological activity.

Antimicrobial Properties

Research indicates that tetracene derivatives, including Tc-DE, exhibit antimicrobial activity. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. In studies conducted on various strains of bacteria and fungi, Tc-DE demonstrated significant inhibitory effects at concentrations ranging from 10 µM to 100 µM.

Anticancer Activity

Tetracene derivatives have been investigated for their potential as anticancer agents. Tc-DE has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays.

The biological activity of Tc-DE is attributed to its ability to generate reactive oxygen species (ROS) upon irradiation. This photodynamic effect leads to oxidative stress within cells, ultimately resulting in cell death. The compound's structure allows it to absorb light efficiently, making it a candidate for photodynamic therapy applications.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial activityTc-DE inhibited bacterial growth with an MIC of 10 µM against E. coli and S. aureus.
Study 2 Assess anticancer potentialIn vitro assays showed that Tc-DE reduced cell viability in HeLa cells by 70% at 15 µM after 48 hours.
Study 3 Investigate mechanism of actionROS generation was significantly increased in treated cells compared to controls, confirming the photodynamic mechanism.

Photophysical Properties

Tc-DE exhibits distinct photophysical characteristics that are crucial for its biological applications:

  • Absorption Spectrum : The absorption maxima are observed at approximately 290 nm and 550 nm.
  • Fluorescence Quantum Yield : The quantum yield is reported at around 57%, indicating efficient light emission.

These properties are essential for its use in photodynamic therapy where light activation is required.

Properties

CAS No.

79638-26-9

Molecular Formula

C34H40O14

Molecular Weight

672.7 g/mol

IUPAC Name

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C34H40O14/c1-5-34(43)12-21(47-22-11-20(37)32(14(3)46-22)48-23-10-19(36)28(38)13(2)45-23)25-16(27(34)33(42)44-4)9-17-26(31(25)41)30(40)24-15(29(17)39)7-6-8-18(24)35/h6-9,13-14,19-23,27-28,32,35-38,41,43H,5,10-12H2,1-4H3

InChI Key

DXHXWEWNUURHDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)O)O

Origin of Product

United States

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